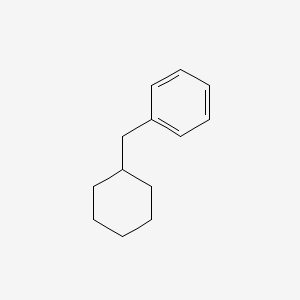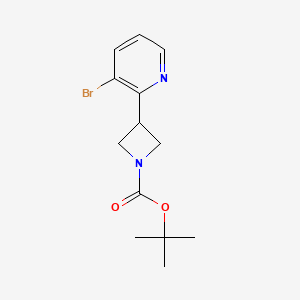
4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE
Übersicht
Beschreibung
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . . This compound features a naphthalene ring substituted with a methoxy group and a butenone side chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one typically involves the condensation of 6-methoxy-2-naphthaldehyde with acetone under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the enone structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reference standard for analytical methods.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its role as an impurity in pharmaceutical formulations and its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nabumetone: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.
6-Methoxy-2-naphthaldehyde: A precursor in the synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one.
4-(6-Methoxynaphthalen-2-yl)butan-2-one: A reduced form of the compound.
Uniqueness
This compound is unique due to its enone structure, which imparts distinct reactivity and potential biological activity. Its methoxy-substituted naphthalene ring also contributes to its unique chemical properties and applications .
Eigenschaften
Molekularformel |
C15H14O2 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4-(6-methoxynaphthalen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3 |
InChI-Schlüssel |
ODKROFHKPKRFPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B8795877.png)




![4-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B8795932.png)

![2-Pyridinamine, 5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B8795951.png)
![1-chloro-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B8795959.png)


